N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound classified under thieno[3,4-c]pyrazoles. This compound features a unique molecular structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole core, and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 422.9 g/mol .
The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. It is commonly used in studies exploring its pharmacological properties and mechanisms of action.
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide typically involves multiple synthetic steps. The process begins with the formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the chlorophenyl group and the piperidinyl acetamide moiety.
Key reagents used in the synthesis may include:
The optimization of reaction conditions is crucial to maximize yield and purity. Techniques like purification through crystallization or chromatography are often employed to isolate the final product .
The molecular structure of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide can be described as follows:
The compound's structural complexity is reflected in its high complexity rating of 722. The InChI key for this compound is provided as well: InChI=1S/C18H19ClN4O4S/c1-22(20)18(24)21(19)17(23)16(15(25)14(12-10(8)11)13(12)26)9(7)6(5)4/h7H,6,8-10H2,(H,22,24)(H,20,21)(H,19), which facilitates its identification in chemical databases .
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide may undergo various chemical reactions due to its functional groups. Common reactions include:
These reactions are important for further derivatization and exploration of the compound's biological activity.
The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide involves its interaction with specific biological targets. It may bind to enzymes or receptors within cells:
Studies suggest that such interactions can lead to downstream effects that modulate cellular functions relevant to disease mechanisms.
The physical and chemical properties of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 422.9 g/mol |
| Molecular Formula | |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Purity | Typically >95% |
These properties are critical for understanding the compound's behavior in various environments and its suitability for different applications in scientific research .
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide has several potential applications in scientific research:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1